molecular formula C22H26F3N3O3 B13358775 6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one

6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B13358775
M. Wt: 437.5 g/mol
InChI Key: JOAWUWCCNKIKNX-UHFFFAOYSA-N
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Description

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the isoquinoline ring, followed by the introduction of the piperazine and pyranone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the isoquinoline or pyranone rings.

    Substitution: Functional groups on the piperazine or isoquinoline rings can be substituted with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
  • 3,4-Dihydro-2H-pyran

Uniqueness

6-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)-1-piperazinyl]methyl}-4H-pyran-4-one is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C22H26F3N3O3

Molecular Weight

437.5 g/mol

IUPAC Name

6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-3-hydroxy-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]pyran-4-one

InChI

InChI=1S/C22H26F3N3O3/c23-22(24,25)15-27-9-7-26(8-10-27)14-20-21(30)19(29)11-18(31-20)13-28-6-5-16-3-1-2-4-17(16)12-28/h1-4,11,30H,5-10,12-15H2

InChI Key

JOAWUWCCNKIKNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=C(O3)CN4CCN(CC4)CC(F)(F)F)O

Origin of Product

United States

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